N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(2-methyl-5-nitrophenyl)glycinamide
Overview
Description
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(2-methyl-5-nitrophenyl)glycinamide is a complex organic compound characterized by the presence of a sulfonyl group, a nitro group, and a glycinamide backbone
Mechanism of Action
Target of Action
CBKinase1_007781, also known as BRD-K18948026-001-01-3, CBKinase1_020181, or N2-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(2-methyl-5-nitrophenyl)glycinamide, primarily targets Casein kinase 1α (CK1α) . CK1α is a multifunctional protein conserved in eukaryotes from yeast to humans. It regulates signaling pathways related to membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, and differentiation in development, circadian rhythm, and the immune response .
Mode of Action
CK1α phosphorylates β-catenin at Ser45 as part of the β-catenin destruction complex for subsequent β-transducin repeat-containing E3 ubiquitin protein ligase (β-TrCP)-mediated ubiquitination and proteasomal degradation .
Biochemical Pathways
The compound affects the Wnt/β-catenin signaling pathway, which plays a crucial role in cell cycle progression and apoptosis . CK1α also targets p53 for degradation, which is mediated by murine double minute clone 2 (MDM2) and MDM4 . Additionally, CK1α positively regulates E2F-1, a transcription factor involved in cell cycle progression .
Result of Action
The molecular and cellular effects of CBKinase1_007781’s action are likely to be diverse, given the multifunctional nature of its target, CK1α. Its effects could include changes in cell cycle progression, apoptosis, autophagy, cell metabolism, and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(2-methyl-5-nitrophenyl)glycinamide typically involves multiple steps One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with N-methylglycinamide in the presence of a base such as triethylamine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(2-methyl-5-nitrophenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Major Products
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(2-methyl-5-nitrophenyl)glycinamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with specific biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Comparison with Similar Compounds
Similar Compounds
- N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylbenzyl)-N~1~-(2-methyl-5-nitrophenyl)glycinamide
- N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methyl-5-nitrophenyl)-N~2~-(2-phenylethyl)glycinamide
Uniqueness
N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N-(2-methyl-5-nitrophenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methyl-5-nitrophenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O5S/c1-11-3-6-13(20(22)23)9-15(11)18-16(21)10-19(2)26(24,25)14-7-4-12(17)5-8-14/h3-9H,10H2,1-2H3,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDLVMUIJCFAFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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